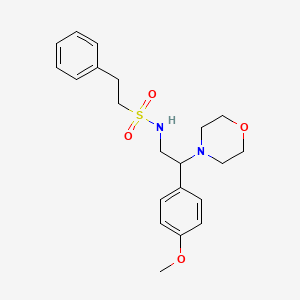

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, commonly known as MPES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPES belongs to the class of sulfonamide compounds and has been shown to exhibit promising pharmacological properties.

科学的研究の応用

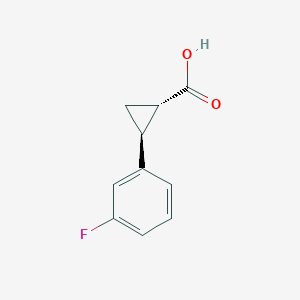

Anticancer Activity

Benzimidazole derivatives, including this compound, have demonstrated potential as anticancer agents. Researchers have synthesized a series of 2-phenylbenzimidazoles, and some of these compounds exhibit significant activity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold enhances the anticancer effect. Additionally, electron-donating groups (e.g., OH, OMe, –NMe₂, –O–CH₂–C₆H₅) contribute to increased activity, while electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce inhibition efficacy .

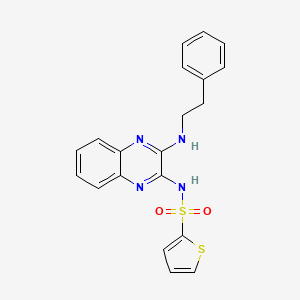

Pharmacological Activities

This compound falls within the class of benzothiazole derivatives, which are known for their potent pharmacological activities. Researchers have explored these derivatives for experimental drug design due to their diverse therapeutic potential. The compound’s unique structure makes it an interesting moiety for drug development.

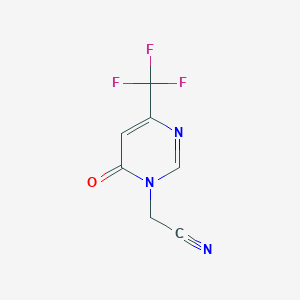

N-Alkylation and Amine Preparation

In chemical synthesis, N-alkylation of primary amines and reduction of nitriles and amides are essential steps. This compound can serve as a precursor for secondary amines, contributing to the preparation of various organic molecules .

Treatment of Inflammatory Bowel Disease (IBD)

Studies have investigated the potential of this compound in treating inflammatory bowel disease (IBD). Specifically, it has been evaluated in an induced model of methotrexate (MTX)-induced intestinal mucositis (IM) in mice. The compound demonstrated protective effects, reducing diarrhea severity, mitigating weight loss, and improving survival rates .

Organic Electronics and Optoelectronic Devices

Researchers have explored the use of benzimidazole derivatives in organic electronics and optoelectronic applications. These compounds can serve as building blocks for materials used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Their unique electronic properties make them promising candidates for next-generation devices .

作用機序

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in the cellular environment . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was also better understood through molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties.

Result of Action

Similar compounds have been reported to have significant effects on cellular morphology and membrane integrity .

Action Environment

Similar compounds have been reported to have different properties under different environmental conditions .

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-7-19(8-10-20)21(23-12-14-27-15-13-23)17-22-28(24,25)16-11-18-5-3-2-4-6-18/h2-10,21-22H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADPSLMGZTYTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)